molecular formula C17H12BrN B12332754 2-Bromo-4,6-diphenylpyridine

2-Bromo-4,6-diphenylpyridine

Cat. No.: B12332754
M. Wt: 310.2 g/mol
InChI Key: INJYATWDDJSOIP-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₂BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by a bromine atom and two phenyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-diphenylpyridine can be synthesized through a bromination reaction of 2,6-diphenylpyridine. The process involves the reaction of 2,6-diphenylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-diphenylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl or alkyl groups from the boronic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

2-Bromo-4,6-diphenylpyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromine substitution, which allows for specific reactions and applications that are not possible with its unsubstituted or differently substituted analogs.

Biological Activity

2-Bromo-4,6-diphenylpyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrNC_{18}H_{14}BrN. The compound features a bromine atom at the 2-position of the pyridine ring and two phenyl groups at the 4 and 6 positions. This specific substitution pattern contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For example, it has demonstrated effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Mycobacterial strains : Notably Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Overview

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Mycobacterium tuberculosisSignificant

The minimum inhibitory concentration (MIC) values for these strains indicate that this compound may serve as a potential lead compound for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

Case Study: Cell Line Testing

In vitro studies have been conducted on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that the compound can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Mechanism of ActionReference
HeLa15.0G2/M phase arrest
MCF-712.5Induction of apoptosis
A54920.0Inhibition of DNA synthesis

These findings suggest that this compound could be further explored as a potential anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of bromine and phenyl groups significantly influences its interaction with biological targets. SAR studies indicate that modifications in these substituents can enhance or reduce its biological efficacy.

Table 3: Comparison with Related Compounds

Compound NameStructure FeaturesAntimicrobial Activity
This compoundBromine at position 2; two phenylsModerate
2-Chloro-4,6-diphenylpyridineChlorine instead of bromineLower activity
4,6-DiphenylpyridineNo halogen; only phenyl substituentsMinimal

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

2-bromo-4,6-diphenylpyridine

InChI

InChI=1S/C17H12BrN/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H

InChI Key

INJYATWDDJSOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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